molecular formula C9H15NO3 B14334497 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one CAS No. 111752-09-1

1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one

Cat. No.: B14334497
CAS No.: 111752-09-1
M. Wt: 185.22 g/mol
InChI Key: IQZXTXXVDLJYDO-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a dioxolane moiety via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a suitable dioxolane derivative. One common method includes the use of 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide as a key intermediate. This intermediate can be prepared by reacting 1,3-dioxolane with ethyl bromide in the presence of a zinc catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the dioxolane ring and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl linker, where nucleophiles like alkoxides or amines can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkoxides in alcohol or amines in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varying functional groups.

Scientific Research Applications

1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. The pyrrolidinone ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .

Comparison with Similar Compounds

    1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with different substituents.

    (±)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A dioxolane compound with a hydroxyl group.

Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is unique due to the combination of the dioxolane and pyrrolidinone rings, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

111752-09-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H15NO3/c11-8-2-1-4-10(8)5-3-9-12-6-7-13-9/h9H,1-7H2

InChI Key

IQZXTXXVDLJYDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCC2OCCO2

Origin of Product

United States

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